molecular formula C16H15ClN2O2S B3012149 2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893092-48-3

2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B3012149
CAS RN: 893092-48-3
M. Wt: 334.82
InChI Key: JMWSZOWXOSBQRQ-UHFFFAOYSA-N
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Description

The compound "2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a derivative of thiophene, a sulfur-containing heterocycle. The molecule consists of a cyclopenta[b]thiophene core with a carboxamide group at the 3-position, a methyl group on the nitrogen of the carboxamide, and a 3-chlorobenzoyl group attached to the nitrogen at the 2-position of the thiophene ring.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald reaction, which is a method for synthesizing substituted thiophenes. For instance, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a closely related compound, was synthesized using the Gewald reaction . This method typically involves the condensation of a ketone with a cyanoacetamide and sulfur, followed by cyclization to form the thiophene ring.

Molecular Structure Analysis

Structural studies of thiophene derivatives, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using techniques like single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and crystal packing . These studies are crucial for understanding the molecular conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases , reactions with cyanamides to form carboxamides , and interactions with different organic reagents to yield a variety of substituted thiophene compounds . The reactivity of the thiophene ring and its substituents plays a significant role in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of a 3-chlorobenzoyl group can enhance the lipophilicity of the molecule, which may affect its biological activity and pharmacokinetic properties. The presence of the carboxamide group can contribute to the compound's solubility and hydrogen bonding capacity .

Biological Activity

Thiophene derivatives have been evaluated for various biological activities, including antimicrobial , anti-inflammatory , antioxidant , antiarrhythmic, serotonin antagonist, and antianxiety activities . The structure-activity relationship studies suggest that certain substitutions on the thiophene core can significantly enhance the biological activity of these compounds.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized through various chemical reactions, including the Gewald reaction, showcasing their chemical versatility and potential for modification to enhance specific properties. For instance, Sedlák et al. (2008) developed a series of carboxamides and further explored base-catalyzed ring closure reactions, highlighting the compound's ability to undergo chemical transformations for diverse applications (Sedlák et al., 2008).

Anti-Inflammatory and Antioxidant Activities

Kumar et al. (2008) investigated the acid chloride derivatives of the compound for in vitro anti-inflammatory and antioxidant activities, showing potential comparable to ibuprofen and ascorbic acid, respectively. This indicates its possible use in developing new therapeutic agents with anti-inflammatory and antioxidant properties (Kumar et al., 2008).

Structural Studies

The compound's structural aspects have been examined, such as in a study by Abbasi et al. (2011), which confirmed its proposed structure through crystallographic study. Understanding its structural characteristics is crucial for its application in drug design and materials science (Abbasi et al., 2011).

Heterocyclic Synthesis and Potential Antibiotic Applications

Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives, suggesting the compound's utility in developing new antimicrobial agents (Ahmed, 2007).

Antimicrobial and Analgesic Activities

Further research into benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles has demonstrated their antimicrobial and analgesic activities, expanding the compound's potential use in medicinal chemistry (Kumara et al., 2009).

Mechanism of Action

Thiophene derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The development of new thiophene derivatives with enhanced therapeutic activity is a promising area of research in medicinal chemistry . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules .

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSZOWXOSBQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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